molecular formula C22H21IN4O4 B11511270 (4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-iodophenyl)methanone

(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-iodophenyl)methanone

Cat. No.: B11511270
M. Wt: 532.3 g/mol
InChI Key: AIIIKVJJSKOHKU-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound with a unique structure that includes a furan ring, a piperazine ring, and a nitroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 5-nitro-2-chloroaniline under specific conditions to form the intermediate product. This intermediate is further reacted with 4-(2-iodobenzoyl)piperazine to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding aniline derivative, while oxidation of the furan ring produces furan-2-carboxylic acid .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-5-[4-METHYLPIPERAZIN-1-YL]-2-NITROANILINE
  • N-[(FURAN-2-YL)METHYL]-5-[4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Uniqueness

N-[(FURAN-2-YL)METHYL]-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to the presence of the iodobenzoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in drug development and material science .

Properties

Molecular Formula

C22H21IN4O4

Molecular Weight

532.3 g/mol

IUPAC Name

[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-(2-iodophenyl)methanone

InChI

InChI=1S/C22H21IN4O4/c23-19-6-2-1-5-18(19)22(28)26-11-9-25(10-12-26)16-7-8-21(27(29)30)20(14-16)24-15-17-4-3-13-31-17/h1-8,13-14,24H,9-12,15H2

InChI Key

AIIIKVJJSKOHKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC=CC=C4I

Origin of Product

United States

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